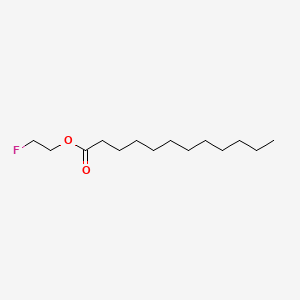
Lauric acid, 2-fluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauric acid, 2-fluoroethyl ester is a chemical compound derived from lauric acid, a saturated fatty acid with a 12-carbon atom chainLauric acid is known for its antimicrobial properties and is commonly found in coconut oil and palm kernel oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lauric acid, 2-fluoroethyl ester typically involves the esterification of lauric acid with 2-fluoroethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of lauric acid esters often employs continuous flow reactors to optimize yield and purity. The process involves the continuous feeding of lauric acid and 2-fluoroethanol into the reactor, with the ester product being continuously removed. This method ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Lauric acid, 2-fluoroethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release 2-fluoroethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Lauric acid and 2-fluoroethanol.
Transesterification: A new ester and 2-fluoroethanol.
Scientific Research Applications
Lauric acid, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of lauric acid, 2-fluoroethyl ester involves its interaction with microbial cell membranes, leading to disruption and cell death. The ester can penetrate the lipid bilayer of microbial cells, causing leakage of cellular contents and ultimately cell lysis . Additionally, it may interact with specific molecular targets such as enzymes involved in lipid metabolism .
Comparison with Similar Compounds
- Lauric acid methyl ester
- Lauric acid ethyl ester
- Lauric acid propyl ester
Comparison: Lauric acid, 2-fluoroethyl ester is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to other lauric acid esters, it exhibits enhanced antimicrobial activity and different physicochemical properties, making it suitable for specific applications .
Properties
CAS No. |
2838-71-3 |
|---|---|
Molecular Formula |
C14H27FO2 |
Molecular Weight |
246.36 g/mol |
IUPAC Name |
2-fluoroethyl dodecanoate |
InChI |
InChI=1S/C14H27FO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |
InChI Key |
ZIRKCDSNDPZMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


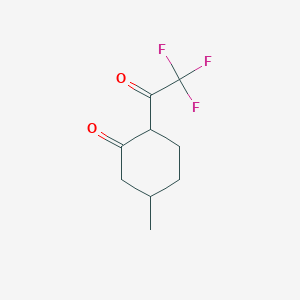
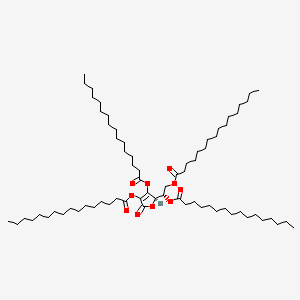
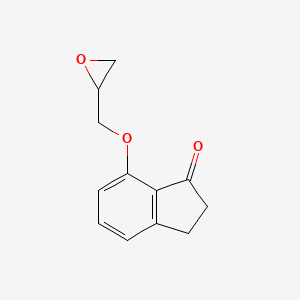
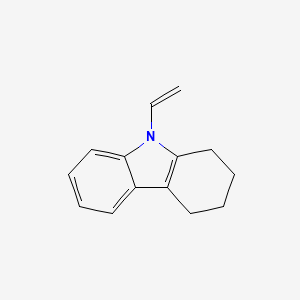
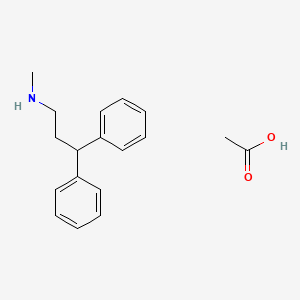
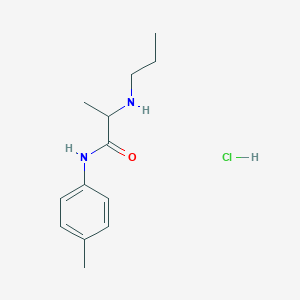
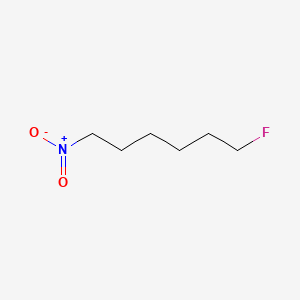
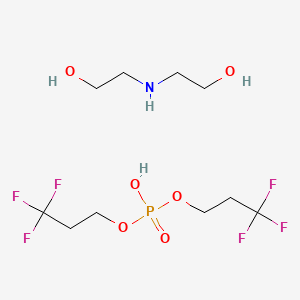
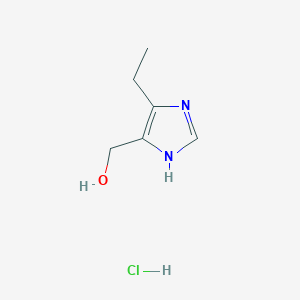
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
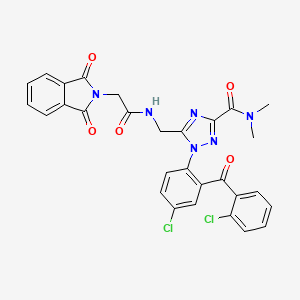
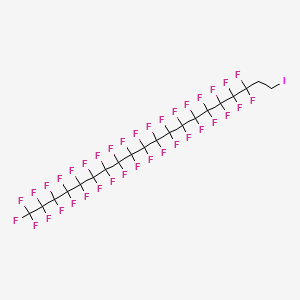
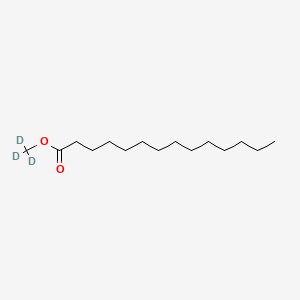
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
